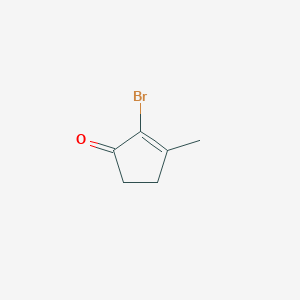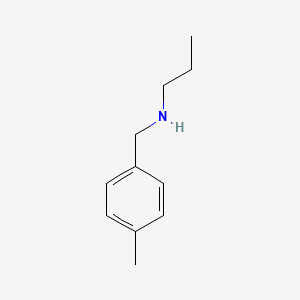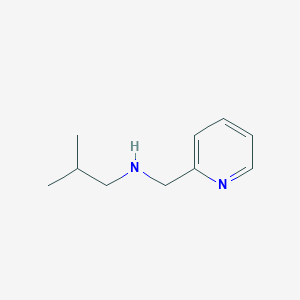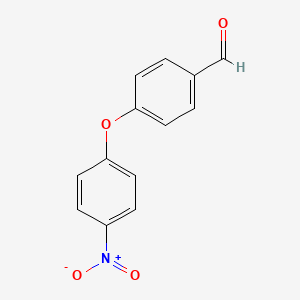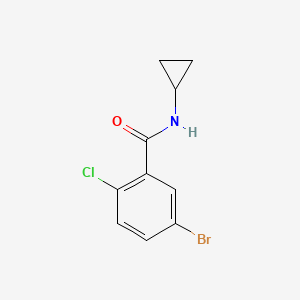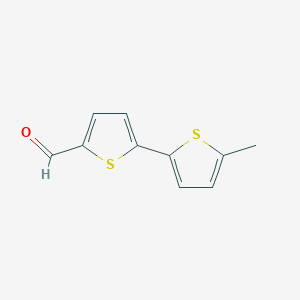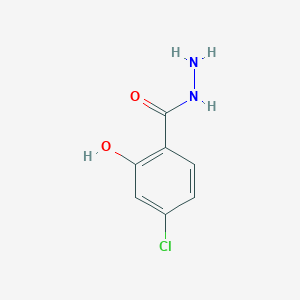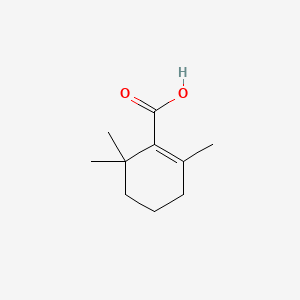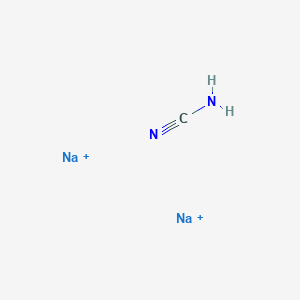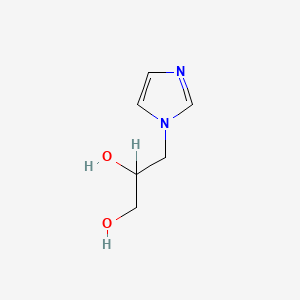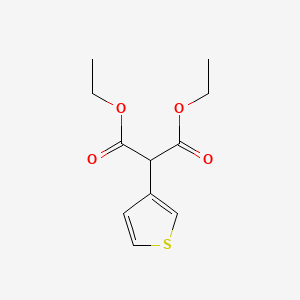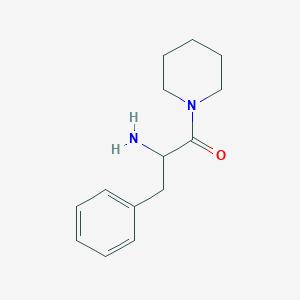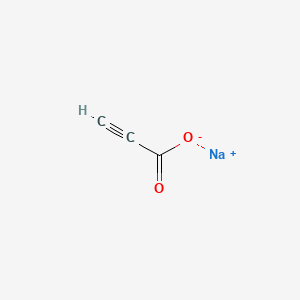
Propiolic acid, sodium salt
Descripción general
Descripción
Propiolic Acid Sodium Salt (CAS 920-38-7) is an organic compound with the molecular formula C₃HNaO₂ . It is also known as Acetylenecarboxylic Acid Sodium Salt . This compound has applications in biochemical and pharmaceutical research .
Synthesis Analysis
Propiolic acid sodium salt can be synthesized by neutralizing propionic acid with sodium hydroxide . The reaction is as follows:CH₃CH₂COOH + NaOH → CH₃CH₂COONa + H₂O Aplicaciones Científicas De Investigación
-
Fermentative Production of Propionic Acid
- Scientific Field : Applied Microbiology and Biotechnology .
- Application Summary : Propionic acid is an important organic acid with wide industrial applications, especially in the food industry . It is currently produced from petrochemicals via chemical routes . Increasing concerns about greenhouse gas emissions from fossil fuels and a growing consumer preference for bio-based products have led to interest in fermentative production of propionic acid .
- Methods of Application : The goals require robust microbial producers and inexpensive renewable feedstocks . Emphasis is placed on assessing the capacity of propionibacteria and the various approaches pursued in an effort to improve their performance through metabolic engineering .
- Results or Outcomes : A wide range of substrates employed in propionic acid fermentation is analyzed with particular interest in the prospects of inexpensive renewable feedstocks, such as cellulosic biomass and industrial residues, to produce cost-competitive bio-propionic acid .
-
Synthesis of Highly Functionalized Organic Compounds
- Scientific Field : Molecular Diversity .
- Application Summary : Propiolic acid derivatives are promising choice of substrates due to their versatile reactivity . Over the last decade, Ugi post-transformations starting from propiolic acid derivatives have experienced a rapid growth to afford atom-efficient processes and enantioselective transformations .
- Methods of Application : Conventional propiolic acid-functionalization methods take advantage of the intrinsic electrophilicity of the activated alkyne and Heck acceptor ability of triple bond . This review has focused on construction of diverse polysubstituted compounds through Ugi post-transformations profiting from propiolic acid derivatives .
- Results or Outcomes : The versatility of this reaction has motivated a wide range of synthetic works, and diversity of post-Ugi transformations has been widely studied .
-
Antibacterial Agent
- Scientific Field : Microbiology .
- Application Summary : The sodium salt of propionic acid, sodium propionate, is a clear, colorless, or almost colorless crystalline powder or granular solid . It has found applications as an antibacterial agent .
- Methods of Application : Sodium propionate can be used in food as a preservative, as it inhibits the growth of mold and some bacteria .
- Results or Outcomes : Its use in food products helps in maintaining their quality and prolonging their shelf life .
-
Bactericidal and Fungicidal
- Scientific Field : Biotechnology .
- Application Summary : Propiolic Acid Sodium Salt is known to have bactericidal and fungicidal properties .
- Methods of Application : It can be used in research for studying its effects on various types of bacteria and fungi .
- Results or Outcomes : The outcomes of such studies can lead to the development of new antimicrobial agents .
-
Explosive Solid Formation
- Scientific Field : Chemistry .
- Application Summary : Propiolic acid forms a characteristic explosive solid upon treatment to its aqueous solution with ammoniacal silver nitrate . An amorphous explosive precipitate forms with ammoniacal cuprous chloride .
- Methods of Application : This property can be used in the field of chemistry for the synthesis of certain compounds .
- Results or Outcomes : The outcomes of such studies can lead to the development of new chemical compounds .
-
Antimicrobial Properties
- Scientific Field : Microbiology .
- Application Summary : The antimicrobial properties of propionate result in its increasing use in construction and cleaning products as sodium, calcium or potassium salt .
- Methods of Application : Propionate salts are effective suppressors of mould growth on surfaces and, when combined with lactic and acetic acids, can inhibit the growth of Listeria monocytogenes .
- Results or Outcomes : The outcomes of such studies can lead to the development of new antimicrobial agents .
Safety And Hazards
Propiedades
IUPAC Name |
sodium;prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2O2.Na/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLVRCRDPVJBKL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
471-25-0 (Parent) | |
| Record name | Propiolic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60238822 | |
| Record name | Propiolic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propiolic acid, sodium salt | |
CAS RN |
920-38-7 | |
| Record name | Propiolic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiolic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)
